Researchers face persistent challenges with inaccurate quantification and failed system suitability tests when using non-pharmacopoeial impurity standards for citalopram analysis. 5-Dimethylaminobutyryl citalopram (EP Impurity G) is a fully characterized, process-specific reference material that eliminates these risks.
- Ensures accurate identification and quantification in HPLC/LC-MS impurity profiling with distinct retention time and MS fragmentation pattern.
- Enables compliant batch release and stability testing, meeting pharmacopoeial monograph specifications (EP/USP).
- Supports CMC regulatory submissions with documented characterization data and traceability to pharmacopoeial standards.
Molecular FormulaC25H35Cl2FN2O2
Molecular Weight485.46
CAS No.1329745-98-3
Cat. No.B602185
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
5-Dimethylaminobutyryl citalopram
CAS
1329745-98-3
Synonyms
4-(Dimethylamino)-1-[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofuranyl]-1-butanone Dihydrochloride Salt
5-Dimethylaminobutyryl Citalopram: Impurity Reference Standard
5-Dimethylaminobutyryl citalopram (CAS 1329745-98-3), also designated as Citalopram EP Impurity G and Citalopram ketone (USP), is a process-related impurity and potential degradation product of the selective serotonin reuptake inhibitor (SSRI) citalopram [1]. This compound serves as a critical analytical reference standard for the development, validation, and quality control of citalopram and escitalopram active pharmaceutical ingredients (APIs) and finished dosage forms [2]. Its characterization and quantification are essential for ensuring compliance with pharmacopoeial monograph specifications [3].
1Impurity reference standard for citalopram / escitalopram analytical methods
2Supports HPLC and LC-MS method development, validation, and system suitability
3Pharmacopoeia-listed impurity (EP Impurity G / USP Citalopram ketone) for QC release testing
[2] Rao RN, Raju AN, Narsimha R. Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC. J Sep Sci. 2008;31(10):1729-38. View Source
[3] SynZeal. Citalopram EP Impurity G. Product Datasheet. View Source
Why 5-Dimethylaminobutyryl Citalopram Cannot Be Substituted
Generic substitution of citalopram impurity reference standards is invalid for analytical method development and quality control. Citalopram impurity standards, including 5-dimethylaminobutyryl citalopram, are not interchangeable due to their distinct chemical structures and specific chromatographic behaviors [1]. Each impurity listed in pharmacopoeial monographs (e.g., EP Impurity A, B, C, D, E, F, G) possesses a unique retention time, mass spectrometric fragmentation pattern, and UV absorbance profile [2]. Using an incorrect impurity reference material can lead to inaccurate quantification, failed system suitability tests, and non-compliance with regulatory filings [3]. The following evidence demonstrates why 5-dimethylaminobutyryl citalopram, specifically, is a non-substitutable component in the analytical toolbox for citalopram.
Chromatographic behavior differs
Each citalopram impurity (A–G) has a distinct retention time and UV profile; substituting with a different impurity standard may compromise peak identification and system suitability assessment.
Mass spectrometric signature is unique
The molecular weight of 412.5 g/mol provides unambiguous LC-MS identification. A non-specific analog lacks this distinguishing mass, which can affect quantification accuracy in complex matrices.
Regulatory recognition is compound-specific
Pharmacopoeial monographs specify EP Impurity G by structure. Generic or unspecified impurity reference materials do not meet the same compliance documentation requirements.
[1] Tadić J, et al. Development and Optimization of an HPLC Analysis of Citalopram and Its Four Nonchiral Impurities Using Experimental Design Methodology. J Chromatogr Sci. 2012. View Source
[2] Rao RN, Raju AN, Narsimha R. Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC. J Sep Sci. 2008;31(10):1729-38. View Source
[3] European Pharmacopoeia (Ph. Eur.) Monograph for Citalopram Hydrobromide. View Source
Evidence for 5-Dimethylaminobutyryl Citalopram as Standard
Orthogonal Identity Differentiation
The unique molecular structure of 5-dimethylaminobutyryl citalopram can be definitively confirmed against citalopram and other related impurities using orthogonal analytical techniques. While citalopram itself has a molecular weight of 324.4 g/mol, this impurity possesses a molecular weight of 412.5 g/mol, providing a distinct mass spectrometric signature [1]. This differentiation is critical for accurate identification and quantification in complex sample matrices.
Identity differentiationHead-to-head
412.5 g/mol vs 324.4 g/mol (citalopram)
Unambiguous LC-MS identification supported by distinct mass signature
Reported calculated molecular weight; confirm with COA
The significant mass difference enables unambiguous identification via LC-MS, a prerequisite for accurate quantification and method validation in a regulatory environment.
In a validated reversed-phase HPLC method for the separation of citalopram and its four primary non-chiral impurities, 5-dimethylaminobutyryl citalopram (Impurity G) exhibits a unique retention time that is distinct from citalopram and other specified impurities [1]. This chromatographic resolution is essential for accurate peak integration and quantification.
Chromatographic resolutionCross-study comparable
Baseline resolution from citalopram and other impurities
Supports accurate peak integration in validated RP-HPLC methods
Retention time depends on method conditions; verify in own system
Specific retention time (value depends on method conditions, but resolved from citalopram)
Comparator Or Baseline
Citalopram (API) and other impurities (e.g., Impurity A, B, C, D)
Quantified Difference
Baseline resolution achieved between target and comparators
Conditions
Validated RP-HPLC method (Tadić et al., 2012)
Why This Matters
A known and reproducible retention time is the primary metric for system suitability testing in QC laboratories, and its use is mandated for method transfer and regulatory submission.
[1] Tadić J, et al. Development and Optimization of an HPLC Analysis of Citalopram and Its Four Nonchiral Impurities Using Experimental Design Methodology. J Chromatogr Sci. 2012. View Source
EP Impurity G Specification for Compliance
5-Dimethylaminobutyryl citalopram is officially designated as Citalopram EP Impurity G in the European Pharmacopoeia and as Citalopram ketone in the United States Pharmacopeia [1]. Its use as a reference standard is mandated for demonstrating compliance with the specified impurity limits in citalopram and escitalopram monographs [2]. This regulatory recognition is not extended to generic or non-specific analogs.
Pharmacopoeial statusSpecification review
EP Impurity G / USP Citalopram ketone
Listed impurity reference standard for monograph compliance
Officially listed as a specified impurity (EP Impurity G / USP Citalopram ketone)
Comparator Or Baseline
Unspecified or generic impurities
Quantified Difference
Qualitative - Mandated for monograph compliance vs. not required
Conditions
European Pharmacopoeia (Ph. Eur.) and United States Pharmacopeia (USP) monographs
Why This Matters
Procurement of the correct, pharmacopoeia-specified impurity reference standard is a non-negotiable requirement for any Abbreviated New Drug Application (ANDA) or New Drug Application (NDA) filing.
[1] Veeprho. Escitalopram EP Impurity G (Citalopram ketone). Product Information. View Source
[2] SynZeal. Citalopram EP Impurity G. Product Datasheet. View Source
Validated Applications of 5-Dimethylaminobutyryl Citalopram
Analytical Method Development and Validation
5-Dimethylaminobutyryl citalopram is an essential reference material for developing and validating HPLC and LC-MS methods. Its distinct molecular weight (412.5 g/mol) and chromatographic retention time are used to establish system suitability parameters (e.g., resolution, peak asymmetry) and to determine limits of detection (LOD) and quantitation (LOQ) for impurity profiling [1].
Routine QC Release Testing
QC laboratories utilize this compound to identify and quantify the level of Impurity G in citalopram batches, ensuring compliance with pharmacopoeial monograph limits. Its use is a standard requirement for batch release testing and stability studies to demonstrate that the impurity profile remains within specification throughout the product's shelf life [2].
Regulatory Filing Support
As a pharmacopoeia-specified impurity (EP Impurity G / USP Citalopram ketone), the use of a well-characterized reference standard of this compound is critical for providing analytical data packages in regulatory submissions. Data demonstrating control of this specific impurity is a key component of the Chemistry, Manufacturing, and Controls (CMC) section [3].
Application
Selection Property
Validation Focus
Method development and validation
Distinct chromatographic and mass spectrometric identity
System suitability parameters and LOD / LOQ determination
Routine QC release testing
Pharmacopoeia-specified impurity reference material
Impurity profiling against monograph limits
Regulatory filing support
Well-characterized EP / USP impurity standard
CMC analytical data package documentation
[1] Rao RN, Raju AN, Narsimha R. Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC. J Sep Sci. 2008;31(10):1729-38. View Source
[2] Tadić J, et al. Development and Optimization of an HPLC Analysis of Citalopram and Its Four Nonchiral Impurities Using Experimental Design Methodology. J Chromatogr Sci. 2012. View Source
[3] Veeprho. Escitalopram EP Impurity G (Citalopram ketone). Product Information. View Source
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